molecular formula C24H24N4OS B2566385 7-(4-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226442-81-4

7-(4-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2566385
CAS RN: 1226442-81-4
M. Wt: 416.54
InChI Key: SHXNYRCYUXFYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H24N4OS and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications

Preclinical Assessment of PI3K/mTOR Inhibitors

GDC-0980, a compound structurally similar to the one , was characterized for its absorption, disposition, and efficacy in cancer models. This study highlighted the compound's potential in treating cancers through the inhibition of PI3K and mTOR pathways, suggesting similar compounds could have applications in oncology research (Salphati et al., 2012).

Synthesis and Biological Activity of Heterocyclic Compounds

Research into the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to possess anti-inflammatory and analgesic properties. Such studies underscore the therapeutic potential of structurally complex molecules in addressing pain and inflammation (Abu‐Hashem et al., 2020).

Antihypertensive Potential of Triazolopyrimidines

A series of triazolopyrimidines were synthesized and evaluated for their antihypertensive effects, demonstrating the ability of certain structural modifications to enhance biological activity and potential therapeutic applications in cardiovascular diseases (Bayomi et al., 1999).

VEGFR3 Inhibition for Breast Cancer Treatment

Thieno[2,3-d]pyrimidine derivatives were identified as selective inhibitors of VEGFR3, showing significant potential in the treatment of metastatic breast cancer by inhibiting tumor growth and migration. This research highlights the importance of targeted therapy in oncology (Li et al., 2021).

Ligand Binding and Selectivity Studies

Investigations into the binding affinity and selectivity of various thieno[2,3-d]pyrimidinone derivatives for 5-HT1A receptors have contributed to our understanding of molecular interactions at the receptor level, indicating potential applications in neuropsychiatric disorder treatment (Modica et al., 1997).

properties

IUPAC Name

7-(4-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c1-16-6-8-18(9-7-16)20-15-30-22-21(20)25-24(26-23(22)29)28-12-10-27(11-13-28)19-5-3-4-17(2)14-19/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXNYRCYUXFYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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